molecular formula C7H4Br3F B1411101 3,4-Dibromo-2-fluorobenzyl bromide CAS No. 1806354-41-5

3,4-Dibromo-2-fluorobenzyl bromide

Cat. No.: B1411101
CAS No.: 1806354-41-5
M. Wt: 346.82 g/mol
InChI Key: RWOMYFUAOGPFKX-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-fluorobenzyl bromide: is an organic compound with the molecular formula C7H4Br3F . It is a substituted benzyl bromide, characterized by the presence of two bromine atoms and one fluorine atom on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 2-fluorotoluene: The synthesis of 3,4-dibromo-2-fluorobenzyl bromide can be achieved through the bromination of 2-fluorotoluene. The reaction involves the use of bromine in the presence of a catalyst such as iron(III) bromide.

    Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3,4-Dibromo-2-fluorobenzyl bromide undergoes nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding benzyl alcohols or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, amines, thiols, alkoxides.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Substitution: Benzyl amines, benzyl thiols, benzyl ethers.

    Oxidation: Benzyl alcohols, carboxylic acids.

Mechanism of Action

The mechanism of action of 3,4-dibromo-2-fluorobenzyl bromide involves its reactivity towards nucleophiles and oxidizing agents. The bromine atoms on the benzene ring are highly reactive, making the compound suitable for various substitution and oxidation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or oxidizing agent used .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

1,2-dibromo-4-(bromomethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br3F/c8-3-4-1-2-5(9)6(10)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOMYFUAOGPFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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